molecular formula C23H24N4O B14147532 [5,7-bis(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](cyclopropyl)methanone CAS No. 879068-93-6

[5,7-bis(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](cyclopropyl)methanone

Cat. No.: B14147532
CAS No.: 879068-93-6
M. Wt: 372.5 g/mol
InChI Key: WZPWWKSFDDGUIE-UHFFFAOYSA-N
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Description

5,7-bis(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional phenyl and cyclopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-bis(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridines with nitriles under oxidative conditions to form the triazolopyrimidine core

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-bis(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the triazole or pyrimidine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace substituents on the phenyl or cyclopropyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like NaOCl and MnO2, reducing agents such as NaBH4, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

5,7-bis(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-bis(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes or receptors, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5,7-bis(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone lies in its specific combination of phenyl and cyclopropyl groups, which may confer distinct chemical and biological properties compared to other triazolopyrimidine derivatives.

Properties

CAS No.

879068-93-6

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

IUPAC Name

[5,7-bis(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]-cyclopropylmethanone

InChI

InChI=1S/C23H24N4O/c1-15-3-7-17(8-4-15)20-13-21(18-9-5-16(2)6-10-18)27-23(24-14-25-27)26(20)22(28)19-11-12-19/h3-10,14,19-21H,11-13H2,1-2H3

InChI Key

WZPWWKSFDDGUIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(N3C(=NC=N3)N2C(=O)C4CC4)C5=CC=C(C=C5)C

Origin of Product

United States

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